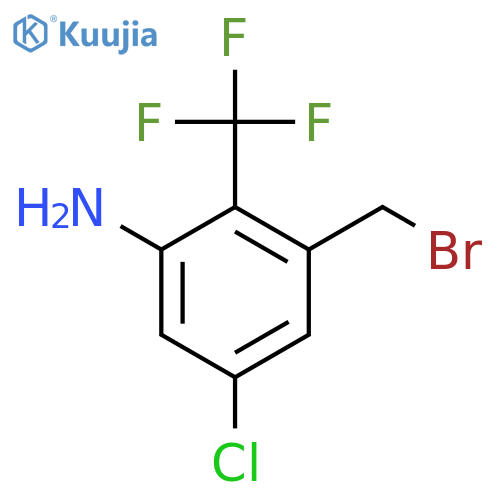

Cas no 1805448-41-2 (3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)

1805448-41-2 structure

商品名:3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide

CAS番号:1805448-41-2

MF:C8H6BrClF3N

メガワット:288.492150783539

CID:4982364

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide

-

- インチ: 1S/C8H6BrClF3N/c9-3-4-1-5(10)2-6(14)7(4)8(11,12)13/h1-2H,3,14H2

- InChIKey: ZJQWVNYQYYYRRF-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C=C(C=1C(F)(F)F)N)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 200

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009805-1g |

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide |

1805448-41-2 | 97% | 1g |

1,534.70 USD | 2021-06-25 | |

| Alichem | A013009805-500mg |

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide |

1805448-41-2 | 97% | 500mg |

863.90 USD | 2021-06-25 | |

| Alichem | A013009805-250mg |

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide |

1805448-41-2 | 97% | 250mg |

484.80 USD | 2021-06-25 |

3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1805448-41-2 (3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量